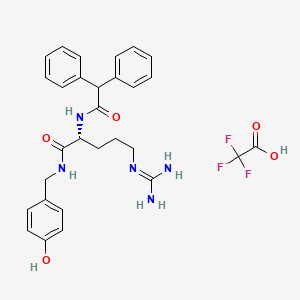

Bibp 3226 trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- BIBP3226 (TFA) es un compuesto no peptídico utilizado en la investigación científica.

- Actúa como un antagonista potente y selectivo tanto para el receptor Y1 del neuropéptido Y como para el receptor del neuropéptido FF.

- Cabe destacar que fue el primer antagonista no peptídico desarrollado para el receptor Y1, desempeñando un papel crucial en la comprensión de sus funciones en el cuerpo .

Métodos De Preparación

- BIBP3226 (TFA) puede sintetizarse utilizando diversas rutas.

- Desafortunadamente, los métodos de síntesis específicos y las condiciones de reacción no están ampliamente documentados en la literatura disponible.

- Los métodos de producción industrial pueden implicar modificaciones de las rutas de síntesis existentes o procesos patentados.

Análisis De Reacciones Químicas

- BIBP3226 (TFA) probablemente sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar.

- Los productos principales formados a partir de estas reacciones no se informan explícitamente.

Aplicaciones en la Investigación Científica

- BIBP3226 (TFA) encuentra aplicaciones en varios campos:

Química: Utilizado como una herramienta para estudiar los receptores de neuropéptidos.

Biología: Investigado por sus efectos en la señalización neuronal y los procesos emocionales.

Medicina: Posibles implicaciones en el comportamiento relacionado con la ansiedad.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Formula : C29H32F3N5O5

- Molecular Weight : 587.59 g/mol

- Ki Values :

- NPY Y1: 1.1 nM

- NPFF2: 79 nM

- NPFF: 108 nM

Bibp 3226 trifluoroacetate acts by antagonizing the NPY Y1 and NPFF receptors, which are involved in various physiological processes including anxiety regulation, pain modulation, and memory enhancement. This compound has shown efficacy in blocking the effects of neuropeptides that can influence emotional behavior and cognitive functions .

Neurobiology

This compound is instrumental in studying the roles of neuropeptide receptors in the central nervous system. It has been used to explore:

- Anxiety Disorders : Studies indicate that antagonism of NPY Y1 receptors may produce anxiogenic-like effects, suggesting its potential role in anxiety modulation .

- Memory Enhancement : Research has demonstrated that NPY can enhance memory in non-social contexts through Y1 receptor activation, with Bibp 3226 serving as a tool to dissect these pathways .

Pharmacological Studies

The compound is utilized in various pharmacological studies to evaluate the effects of neuropeptides on:

- Pain Perception : Bibp 3226 has been used to assess how NPY signaling influences pain pathways, particularly in models of chronic pain .

- Neuroprotective Effects : Investigations into the protective roles of NPY against neuronal death have employed Bibp 3226 to clarify receptor-specific actions .

Therapeutic Potential

Given its mechanism of action, this compound is being explored for therapeutic applications:

- Treatment of Neurodegenerative Diseases : Studies are ongoing to evaluate the efficacy of NPY modulation in conditions like amyotrophic lateral sclerosis (ALS), where intranasal delivery of NPY and its antagonists are being tested for motor function improvements .

- Anxiolytic Drug Development : The antagonist's ability to modulate anxiety-related behaviors positions it as a candidate for developing new anxiolytic medications .

Case Studies and Research Findings

Mecanismo De Acción

- BIBP3226 (TFA) ejerce sus efectos antagonizando los receptores Y1 del neuropéptido Y (NPY Y1) y del neuropéptido FF (NPFF).

- Los objetivos moleculares y las vías implicadas en su acción requieren más investigación.

Comparación Con Compuestos Similares

- BIBP3226 (TFA) destaca como el primer antagonista no peptídico para el receptor Y1.

- Compuestos similares incluyen antagonistas del receptor Y1 basados en péptidos, pero la singularidad de BIBP3226 radica en su naturaleza no peptídica.

Actividad Biológica

Bibp 3226 trifluoroacetate is a mixed non-peptide antagonist of neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its biological activity has been extensively studied, revealing significant implications for neuropharmacology, particularly in the modulation of anxiety and pain responses.

- Chemical Name : N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate

- Molecular Formula : C27H31N5O3·CF3CO2H

- Purity : ≥98% (HPLC)

Bibp 3226 acts primarily as an antagonist at the NPY Y1 receptor and NPFF receptor, with competitive inhibition characteristics. The inhibition constants (Ki values) for various receptors are as follows:

| Receptor Type | Ki Value (nM) |

|---|---|

| rNPY Y1 | 1.1 |

| hNPFF2 | 79 |

| rNPFF | 108 |

| rNPY Y2 | >1000 |

| rNPY Y4 | >1000 |

| rNPY Y5 | >1000 |

These values indicate a strong affinity for NPY Y1 and NPFF receptors, suggesting its potential utility in therapeutic contexts involving these pathways .

Anxiogenic-like Effects

In vivo studies have demonstrated that Bibp 3226 induces anxiogenic-like effects when administered intracerebroventricularly (i.c.v.) in rat models. Specifically, a dose of 5 mg/kg resulted in increased anxiety behaviors without altering overall locomotor activity . This finding is crucial for understanding its role in anxiety modulation.

Pain Modulation

Bibp 3226 has also been shown to antagonize the effects of NPFF on pain pathways. In mouse models, it effectively blocked the hypothermic effects induced by NPFF, indicating its potential as a pain management agent. In the tail-flick assay, Bibp 3226 prevented the anti-morphine actions of NPFF, further supporting its role in modulating pain responses .

Case Studies and Research Findings

Several studies have explored the pharmacological significance of Bibp 3226:

- Fang et al. (2006) : This study highlighted the anxiogenic-like effects of Bibp 3226 in rats, establishing a foundational understanding of its impact on anxiety-related behaviors .

- Martins et al. (2015) : Research indicated that activation of neuropeptide Y receptors modulated retinal ganglion cell physiology, suggesting broader neuroprotective actions of NPY antagonists like Bibp 3226 in vitro .

- Businaro et al. (2018) : Investigated the influence of neuropeptide Y on human adipose tissue-derived stromal cells, linking Bibp 3226’s receptor antagonism to potential therapeutic avenues in metabolic regulation .

Propiedades

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSZIDSCWZHKOD-GNAFDRTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.